molecular formula C6H12S3 B14719730 1,2,6-Trithionane CAS No. 6573-10-0

1,2,6-Trithionane

Cat. No.: B14719730
CAS No.: 6573-10-0
M. Wt: 180.4 g/mol
InChI Key: AFPVNPQULJLFIH-UHFFFAOYSA-N
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Description

1,2,6-Trithionane is a sulfur-containing heterocyclic compound with the molecular formula C6H12S3 It is a member of the thioether family and is characterized by a six-membered ring structure with three sulfur atoms at positions 1, 2, and 6

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,6-Trithionane can be synthesized through several methods. One common approach involves the cyclization of 1,3-dithiolane derivatives under specific conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the formation of the six-membered ring structure.

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where the cyclization reaction can be carried out efficiently. The process may include steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1,2,6-Trithionane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.

    Substitution: The sulfur atoms in the ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Substituted thioethers.

Scientific Research Applications

1,2,6-Trithionane has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound’s sulfur atoms can interact with biological molecules, making it useful in studying sulfur metabolism.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the synthesis of various sulfur-containing compounds and materials.

Mechanism of Action

The mechanism by which 1,2,6-Trithionane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atoms in the compound can form bonds with metal ions and other electrophilic centers, influencing various biochemical pathways. These interactions can modulate the activity of enzymes and other proteins, leading to diverse biological effects.

Comparison with Similar Compounds

    1,4,7-Trithiacyclononane: Another sulfur-containing heterocyclic compound with a similar ring structure but different sulfur atom positions.

    1,3,5-Trithiane: A compound with three sulfur atoms in a six-membered ring, but with different chemical properties.

Uniqueness of 1,2,6-Trithionane: this compound is unique due to its specific sulfur atom arrangement, which imparts distinct chemical reactivity and potential applications. Its ability to form stable complexes with transition metals and participate in various chemical reactions makes it a valuable compound in research and industry.

Properties

CAS No.

6573-10-0

Molecular Formula

C6H12S3

Molecular Weight

180.4 g/mol

IUPAC Name

1,2,6-trithionane

InChI

InChI=1S/C6H12S3/c1-3-7-4-2-6-9-8-5-1/h1-6H2

InChI Key

AFPVNPQULJLFIH-UHFFFAOYSA-N

Canonical SMILES

C1CSCCCSSC1

Origin of Product

United States

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